N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide
CAS No.: 1005302-07-7
Cat. No.: VC4907436
Molecular Formula: C23H18F4N2O3S
Molecular Weight: 478.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005302-07-7 |
|---|---|
| Molecular Formula | C23H18F4N2O3S |
| Molecular Weight | 478.46 |
| IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C23H18F4N2O3S/c24-16-8-11-18(12-9-16)33(31,32)29-13-3-4-15-7-10-17(14-21(15)29)28-22(30)19-5-1-2-6-20(19)23(25,26)27/h1-2,5-12,14H,3-4,13H2,(H,28,30) |
| Standard InChI Key | DUQGQYZPXOAYFU-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic molecule that combines several functional groups, including a tetrahydroquinoline ring, a benzenesulfonyl group, and a trifluoromethylbenzamide moiety. This compound is not explicitly detailed in the provided search results, but its components and similar structures can offer insights into its potential properties and applications.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the 4-fluorobenzenesulfonyl group, and attachment of the trifluoromethylbenzamide moiety. This process may involve reactions like nucleophilic substitution, sulfonylation, and amidation.
Potential Applications
Compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as enzyme inhibition or receptor binding. The specific applications of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide would require detailed biological assays to determine.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume